2,3-Dimethylbenzofuran

Description

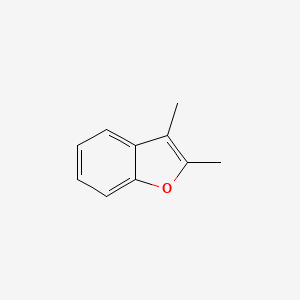

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBXXWTZWLALGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063191 | |

| Record name | Benzofuran, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to yellow liquid; Nutty spicy aroma | |

| Record name | 2,3-Dimethylbenzofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1486/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

101.00 to 102.00 °C. @ 19.00 mm Hg | |

| Record name | 2,3-Dimethylbenzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble in fats, Soluble (in ethanol) | |

| Record name | 2,3-Dimethylbenzofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1486/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.031-1.037 | |

| Record name | 2,3-Dimethylbenzofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1486/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3782-00-1 | |

| Record name | 2,3-Dimethylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3782-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003782001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzofuran, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH41K1QPK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Dimethylbenzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2,3-Dimethylbenzofuran CAS number 3782-00-1

An In-depth Technical Guide to 2,3-Dimethylbenzofuran (CAS 3782-00-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 3782-00-1), a heterocyclic aromatic compound with significant applications in flavor chemistry, materials science, and as a key structural motif in medicinal chemistry. This document details its physicochemical properties, provides an in-depth analysis of its spectroscopic signature, outlines a modern, field-proven synthetic protocol based on palladium-catalyzed C-H activation, explores its chemical reactivity, and discusses its role as a privileged scaffold in drug development. The guide is structured to deliver not just procedural steps but also the underlying mechanistic causality, ensuring a thorough understanding for researchers and developers.

Introduction to this compound

This compound, also known as 2,3-dimethylcoumarone, is an organic compound characterized by a benzene ring fused to a furan ring, with methyl groups substituted at the 2 and 3 positions of the furan moiety.[1][2] Its molecular formula is C₁₀H₁₀O.[3] This compound is found naturally in foods such as coffee and roasted onions, where it contributes to the overall flavor profile with its nutty and spicy aroma.[1][4]

Beyond its role as a flavor and fragrance agent, the benzofuran core is a "privileged structure" in medicinal chemistry.[5] Benzofuran derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of this compound makes it a valuable and rigid scaffold for the design of novel therapeutic agents, offering a well-defined spatial arrangement for pharmacophore elements. This guide serves as a technical resource for professionals aiming to synthesize, characterize, and utilize this versatile molecule in their research endeavors.

Physicochemical and Spectroscopic Properties

A clear understanding of a molecule's physical and spectral properties is fundamental for its application in research and development. These properties dictate handling procedures, purification strategies, and analytical characterization.

Physicochemical Data

The key physical properties of this compound are summarized in Table 1. It is a combustible, clear to pale yellow liquid at room temperature and is practically insoluble in water but soluble in organic solvents like ethanol.[3][4]

| Property | Value | Reference(s) |

| CAS Number | 3782-00-1 | [4] |

| Molecular Formula | C₁₀H₁₀O | [3] |

| Molecular Weight | 146.19 g/mol | [3] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Boiling Point | 101-102 °C @ 19 mmHg | [4] |

| Density | 1.034 g/mL @ 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.554 | [4] |

| Flash Point | 86.11 °C (187.00 °F) | [5] |

| Solubility | Insoluble in water; Soluble in ethanol and fats | [3] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound. The expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Based on data from structurally similar substituted 2,3-dimethylbenzofurans, the following chemical shifts are anticipated.[6]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | ~7.1 - 7.5 | Multiplet (m) | Aromatic protons (H4, H5, H6, H7) on the benzene ring. |

| ~2.3 | Singlet (s) | Methyl protons at position C3 (C3-CH₃). | |

| ~2.2 | Singlet (s) | Methyl protons at position C2 (C2-CH₃). | |

| ¹³C NMR | ~154 | Singlet (s) | Quaternary carbon C7a (oxygen-bearing). |

| ~130 | Singlet (s) | Quaternary carbon C3a. | |

| ~110 - 128 | Multiple signals | Aromatic carbons (C4, C5, C6, C7). | |

| ~145 | Singlet (s) | Quaternary carbon C2. | |

| ~115 | Singlet (s) | Quaternary carbon C3. | |

| ~10 - 13 | Singlet (s) | Methyl carbon at C3. | |

| ~8 - 10 | Singlet (s) | Methyl carbon at C2. |

Infrared (IR) Spectroscopy The IR spectrum is used to identify key functional groups. The spectrum for this compound will be characterized by absorptions corresponding to its aromatic and ether functionalities.

| Wavenumber (cm⁻¹) | Bond | Functional Group | Reference(s) |

| 3100–3000 | C–H stretch | Aromatics | [7][8] |

| 3000–2850 | C–H stretch | Alkanes (methyl groups) | [7][8] |

| 1600–1585, 1500-1400 | C–C stretch (in-ring) | Aromatics | [7][8] |

| 1320–1000 | C–O stretch | Aryl Ether | [7][8] |

| 900–675 | C–H "oop" bend | Aromatics | [7][8] |

Mass Spectrometry (MS) Under electron ionization (EI), this compound is expected to show a strong molecular ion peak (M⁺) at m/z = 146. The primary fragmentation pathway would likely involve the loss of a methyl group to form a stable benzofuranylmethyl cation at m/z = 131.

Synthesis and Mechanistic Insights

The construction of the 2,3-disubstituted benzofuran core can be efficiently achieved through modern cross-coupling methodologies. Palladium-catalyzed C-H activation and annulation strategies provide a powerful and direct route, avoiding harsh conditions and multiple pre-functionalization steps often required in classical methods.

Proposed Synthetic Route: Palladium-Catalyzed Oxidative Annulation

A robust method for synthesizing 2,3-disubstituted benzofurans involves the palladium-catalyzed oxidative annulation of phenols with alkenylcarboxylic acids.[9][10] This approach is highly modular and provides excellent regioselectivity. For the synthesis of this compound, phenol can be coupled with an appropriate C₄ alkenylcarboxylic acid, such as tiglic acid (trans-2-methyl-2-butenoic acid).

Causality of Component Selection:

-

Catalyst: A palladium(II) catalyst, such as Pd(OAc)₂, is used to activate the C-H bond of the phenol.

-

Ligand: A specialized ligand, such as 1,10-phenanthroline, is often required to stabilize the palladium catalyst and promote the desired reactivity.

-

Oxidant: An oxidant, like Ag₂CO₃ or benzoquinone, is necessary to regenerate the active Pd(II) catalyst, making the cycle catalytic.

-

Solvent: A high-boiling, non-coordinating solvent like toluene or dioxane is typically used to facilitate the reaction at elevated temperatures.

Caption: Proposed Pd-catalyzed synthesis of this compound.

Experimental Protocol (Adapted from Maiti et al.[9][10])

This protocol is an adapted general procedure and should be optimized for the specific substrates.

-

Vessel Preparation: To an oven-dried Schlenk tube, add phenol (1.0 mmol, 1.0 equiv), tiglic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.05 mmol, 5 mol%), and Ag₂CO₃ (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using NMR, IR, and MS, comparing the data to the reference values in Section 2.2.

Chemical Reactivity

The reactivity of this compound is governed by the electron-rich nature of the heterocyclic ring system. The furan ring is more susceptible to electrophilic attack than the benzene ring.

Electrophilic Aromatic Substitution: Substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation will preferentially occur on the benzene ring, typically at positions C4 and C6, directed by the activating ether oxygen. However, reactions on the furan ring are also possible under specific conditions. For example, photooxygenation across the C2=C3 double bond can lead to ring-opened products.

Sources

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0033176) [hmdb.ca]

- 2. Showing Compound this compound (FDB011186) - FooDB [foodb.ca]

- 3. This compound | C10H10O | CID 2734646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3782-00-1 [chemicalbook.com]

- 5. 2,3-dimethyl benzofuran, 3782-00-1 [thegoodscentscompany.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium‐Catalyzed Synthesis of 2,3‐Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled … [ouci.dntb.gov.ua]

The Enigmatic Presence of 2,3-Dimethylbenzofuran in the Plant Kingdom: A Technical Guide for Researchers

An In-depth Exploration of its Natural Occurrence, Biosynthesis, Analytical Strategies, and Potential Bioactivities

For researchers, scientists, and professionals in drug development, the vast and intricate world of plant secondary metabolites offers a treasure trove of novel chemical entities with untapped potential. Among these, the benzofurans represent a significant class of heterocyclic compounds, widely distributed in nature and exhibiting a remarkable spectrum of biological activities. This technical guide focuses on a specific, yet intriguing member of this family: 2,3-dimethylbenzofuran. While its presence has been noted in a handful of plant species, a comprehensive understanding of its origins, analytical quantification, and pharmacological relevance remains a subject of ongoing scientific inquiry.

This document serves as a detailed resource, synthesizing the current knowledge on the natural occurrence of this compound in plants. It delves into a putative biosynthetic pathway, drawing upon established principles of secondary metabolite formation. Crucially, this guide provides a robust, albeit hypothetical, framework for the extraction and quantitative analysis of this volatile compound from complex plant matrices using gas chromatography-mass spectrometry (GC-MS). Furthermore, it explores the potential biological activities of this compound by examining the well-documented pharmacological profiles of structurally related benzofuran derivatives. This guide is designed to be a self-validating system of protocols and insights, empowering researchers to further investigate this enigmatic molecule.

Natural Occurrence: A Scent of Presence in Select Flora

This compound has been identified as a volatile organic compound in a limited number of plant species, often contributing to their characteristic aroma and flavor profiles. Its presence is most notably documented in common culinary plants, suggesting a role in plant-herbivore interactions or as a byproduct of metabolic processes.

| Plant Species | Common Name | Family | Reported Occurrence |

| Petroselinum crispum | Parsley | Apiaceae | Identified as a volatile constituent.[1] |

| Allium cepa | Onion | Amaryllidaceae | Detected in roasted onions. |

| Coffea sp. | Coffee | Rubiaceae | Found in roasted coffee beans. |

The occurrence of benzofuran scaffolds is more broadly reported across the plant kingdom, with a significant presence in the Asteraceae family. This wider distribution suggests that the enzymatic machinery for benzofuran biosynthesis may be more common than the specific pathways leading to the 2,3-dimethylated form.

A Glimpse into Biosynthesis: A Putative Pathway

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on studies of related benzofuran derivatives, particularly in Tagetes patula, a plausible route can be proposed. This putative pathway initiates from the shikimate pathway, leading to the formation of aromatic amino acids, and incorporates elements of the terpenoid pathway.

The proposed biosynthesis likely begins with the amino acid L-phenylalanine . Through a series of enzymatic reactions, phenylalanine is converted to a key intermediate, which then undergoes cyclization and subsequent methylation to form the this compound core. A critical step in this proposed pathway is the involvement of dimethylallyl diphosphate (DMAPP) , a product of the deoxyxylulose phosphate (DXP) pathway, which likely serves as the source of the two methyl groups.[2]

Sources

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylbenzofuran from Catechol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a scientifically robust and practical methodology for the synthesis of 2,3-dimethylbenzofuran, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, catechol. The narrative emphasizes the chemical reasoning behind the chosen synthetic strategy and provides a detailed, validated protocol.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activity.[1][2] These compounds have garnered substantial interest in the pharmaceutical industry due to their demonstrated efficacy as antibacterial, antimicrobial, antitumor, and antidiabetic agents.[3] Amiodarone, a drug used to treat irregular heartbeats, and vilazodone, a novel antidepressant, are prominent examples of clinically approved drugs containing the benzofuran moiety.[2] The this compound structure, in particular, serves as a crucial building block for the development of more complex and targeted therapeutic agents.

Strategic Approach: Synthesis from Phenols and α-Haloketones

The synthesis of benzofurans from phenols and α-haloketones is a well-established and convenient route.[4] This method typically involves an initial O-alkylation of the phenol with the α-haloketone, followed by an intramolecular cyclization to form the benzofuran ring.[4] While various catalysts and reaction conditions have been explored, including the use of transition metals like palladium and copper, a direct, one-step approach offers significant advantages in terms of efficiency and atom economy.[1][5][6][7]

This guide focuses on a one-step synthesis of this compound from catechol and 3-chloro-2-butanone. This method, promoted by a Lewis acid catalyst such as titanium tetrachloride, combines a Friedel-Crafts-like alkylation and an intramolecular cyclodehydration in a single reaction vessel.[4][8][9] This approach is advantageous due to its high regioselectivity, broad substrate scope, and the ability to produce moderate to excellent yields.[4][8]

Reaction Mechanism and Rationale

The synthesis proceeds through a two-step sequence within a single pot. The first step is the O-alkylation of one of the hydroxyl groups of catechol with 3-chloro-2-butanone. Catechol, a 1,2-dihydroxybenzene, possesses two nucleophilic hydroxyl groups.[10] Under the reaction conditions, one of these hydroxyl groups attacks the electrophilic carbon bearing the chlorine atom in 3-chloro-2-butanone, displacing the chloride ion and forming an ether linkage.

The second step is an intramolecular electrophilic aromatic substitution (cyclization). The newly formed ether intermediate undergoes cyclization where the electron-rich aromatic ring of the catechol moiety attacks the electrophilic carbonyl carbon of the butanone fragment. This is followed by dehydration, which is facilitated by the Lewis acid catalyst, to form the furan ring, resulting in the final product, this compound.

Reaction Workflow Diagram

Caption: One-pot synthesis of this compound from catechol.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Purity |

| Catechol | C₆H₆O₂ | 110.11 | 120-80-9 | ≥99% |

| 3-Chloro-2-butanone | C₄H₇ClO | 106.55 | 4091-39-8 | ≥97% |

| Titanium Tetrachloride | TiCl₄ | 189.68 | 7550-45-0 | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | ACS Reagent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | ≥99.5% |

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add catechol (1.0 equivalent) and anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Catalyst Addition: Slowly add titanium tetrachloride (1.1 equivalents) to the stirred solution via a syringe. The addition should be done cautiously as the reaction can be exothermic.

-

Reagent Addition: Add a solution of 3-chloro-2-butanone (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution while maintaining cooling with an ice bath.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the residue with a small amount of dichloromethane.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Reaction Mechanism Diagram

Caption: Key steps in the synthesis of this compound.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results for this compound |

| ¹H NMR | Signals corresponding to the two methyl groups and the aromatic protons. |

| ¹³C NMR | Signals for the two methyl carbons, the furan ring carbons, and the benzene ring carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (146.19 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H aromatic, C-H aliphatic, and C-O-C ether stretches. |

| Yield | Typically in the range of 60-80%, depending on the reaction scale and purification efficiency. |

Safety Considerations

-

Catechol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

-

3-Chloro-2-butanone: Flammable liquid and causes skin and eye irritation.[11][12] Work in a well-ventilated fume hood.

-

Titanium Tetrachloride: Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a fume hood.

Conclusion

The synthesis of this compound from catechol and 3-chloro-2-butanone via a one-pot, Lewis acid-catalyzed reaction is an efficient and practical method for obtaining this important heterocyclic scaffold.[4][8] This approach offers high regioselectivity and good yields, making it a valuable tool for researchers in medicinal chemistry and drug development. Careful adherence to the experimental protocol and safety precautions is essential for a successful and safe synthesis.

References

-

One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). Molecules, 24(11), 2187. [Link]

-

Synthesis of benzofurans from α-haloketones and phenols. (n.d.). ResearchGate. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). ACS Omega. [Link]

-

One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). MDPI. [Link]

- Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials. (2019).

-

Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. (n.d.). PrepChem.com. [Link]

-

Mechanisms of Product Formation From the Pyrolytic Thermal Degradation of Catechol. (2008). Chemosphere, 73(4), 629-33. [Link]

- Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. (1968).

-

Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers. (2020). Morressier. [Link]

-

Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. (2011). Chemical Communications. [Link]

-

Synthesis of benzofurans via cyclization of o-alkynylphenyl allyl ethers. (n.d.). ResearchGate. [Link]

-

Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Gold(I)‐Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o‐Alkynylphenols. (n.d.). ResearchGate. [Link]

-

Catechol alkylation reaction scheme. (n.d.). ResearchGate. [Link]

-

(PDF) Catechol O-methylation with dimethyl carbonate over different acid-base catalysts. (n.d.). ResearchGate. [Link]

-

Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). RSC Advances. [Link]

-

Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. (2013). Journal of the American Chemical Society. [Link]

-

(PDF) Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts. (n.d.). ResearchGate. [Link]

-

Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. (2021). ACS Applied Materials & Interfaces. [Link]

-

Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts. (2021). MDPI. [Link]

- Process for the methylenation of catechols. (1975).

-

Catechol. (n.d.). PubChem. [Link]

-

The 3,4-catechol derivative of propranolol, a minor dihydroxylated metabolite. (1991). Journal of Medicinal Chemistry, 34(1), 142-9. [Link]

-

3-Chloro-2-butanone. (n.d.). PubChem. [Link]

- Process for the production of 3-chlorobutanone-2 and butanone. (1964).

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers [morressier.com]

- 3. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzofuran synthesis [organic-chemistry.org]

- 8. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Catechol | C6H6O2 | CID 289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-クロロ-2-ブタノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 3-Chloro-2-butanone | C4H7ClO | CID 20026 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Understanding 2,3-Dimethylbenzofuran

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as 2,3-dimethylcoumarone, is an aromatic organic compound belonging to the benzofuran class.[1][2] Structurally, it consists of a benzene ring fused to a furan ring, with methyl groups substituted at the 2 and 3 positions of the furan ring.[2] This compound is found naturally in foods such as coffee and roasted onions and is utilized commercially as a flavoring and fragrance agent due to its distinct nutty and spicy aroma.[1][2][3] Its applications extend into various research and industrial domains, including the synthesis of more complex molecules and potentially as a building block in pharmaceutical development.[4]

This guide provides a comprehensive examination of the core physical properties of this compound. Understanding these characteristics is fundamental for its handling, quality assessment, and application in experimental and developmental workflows. We will delve into the quantitative aspects of its properties, the methodologies for their determination, and the underlying principles that govern them.

Core Physical and Chemical Properties at a Glance

The essential physicochemical data for this compound are summarized below, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O | [1][5] |

| Molecular Weight | 146.19 g/mol | [1][5] |

| CAS Number | 3782-00-1 | [1][6] |

| Physical Description | Clear, colorless to pale yellow liquid.[1][3][6] | [1][3][6] |

| Odor & Taste Profile | Nutty, spicy, phenolic, smoky aroma; chemical, burnt woody taste.[1][3][6] | [1][3][6] |

| Boiling Point | 101-102 °C @ 19 mm Hg; 230.2 °C (Predicted at standard pressure).[1][3][7] | [1][3][7] |

| Density | 1.031 - 1.037 g/cm³ @ 25 °C.[1][5][7] | [1][5][7] |

| Refractive Index (n20/D) | 1.554 - 1.563 @ 20 °C.[1][5][6] | [1][5][6] |

| Solubility | Insoluble in water; Soluble in ethanol and fats.[1][5] | [1][5] |

| Flash Point | 86.11 °C (187 °F) TCC.[5][7] | [5][7] |

| logP (o/w) | ~3.5 (Estimated).[5][6] | [5][6] |

Detailed Analysis of Key Physical Properties and Experimental Protocols

A precise understanding of a compound's physical properties is not merely academic; it is essential for purification, reaction setup, and formulation. The following sections detail the significance of these properties and provide standardized protocols for their verification.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and is essential for purification via distillation. For this compound, the boiling point is typically reported under reduced pressure (101-102 °C at 19 mm Hg) to prevent decomposition at higher temperatures.[1][3]

Causality and Insight: The relatively high boiling point for its molecular weight is due to the planar, aromatic structure which allows for significant van der Waals interactions between molecules. Reporting the boiling point under vacuum is standard practice for organic compounds that may be sensitive to the high temperatures required for boiling at atmospheric pressure.

Experimental Protocol: Vacuum Distillation

This method allows for the distillation of compounds at temperatures lower than their atmospheric boiling point, thereby preventing thermal degradation.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample Preparation: Place the this compound sample and a few boiling chips or a magnetic stir bar into the round-bottom flask.

-

System Evacuation: Gradually apply the vacuum, reducing the system pressure to the desired level (e.g., 19 mm Hg).

-

Heating: Begin heating the flask gently using a heating mantle.

-

Observation: Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb, with the condensate dripping into the receiving flask at a steady rate. This stable temperature is the boiling point at that specific pressure.

Workflow Visualization:

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Density Measurement

Density is an intrinsic property that relates a substance's mass to its volume. For this compound, the density is approximately 1.034 g/cm³ at 25 °C, indicating it is slightly denser than water.[3][7] This property is useful for mass-to-volume conversions and as a preliminary check for compound purity.

Causality and Insight: The presence of an oxygen atom and the compact, fused-ring structure contribute to a density greater than 1.0 g/cm³. Impurities with significantly different densities will alter the measured value, making it a useful quality control parameter.

Experimental Protocol: Measurement using a Pycnometer

A pycnometer (or specific gravity bottle) is a flask with a precise, known volume used to accurately determine the density of a liquid.

Step-by-Step Methodology:

-

Calibration: Clean and dry the pycnometer thoroughly. Weigh the empty, dry pycnometer (m₁).

-

Water Measurement: Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C) and weigh it (m₂). The mass of the water is (m₂ - m₁). The volume of the pycnometer is then V = (m₂ - m₁) / ρ_water, where ρ_water is the known density of water at that temperature.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the this compound sample at the same temperature and weigh it (m₃).

-

Calculation: The mass of the sample is (m₃ - m₁). The density of the sample is calculated as ρ_sample = (m₃ - m₁) / V.

Workflow Visualization:

Caption: Workflow for Density Measurement using a Pycnometer.

Refractive Index

The refractive index measures how light propagates through a substance and is another key parameter for identifying a liquid and assessing its purity. The value for this compound is in the range of 1.554 to 1.563 at 20 °C using the sodium D-line (589 nm).[1][5]

Causality and Insight: The high refractive index is characteristic of aromatic compounds due to the delocalized π-electron system, which interacts strongly with light. This property is highly sensitive to impurities, making it an excellent tool for rapid quality control.

Experimental Protocol: Using an Abbe Refractometer

The Abbe refractometer is a standard laboratory instrument for measuring the refractive index of liquids.

Step-by-Step Methodology:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Open the prism of the refractometer and place a few drops of this compound onto the lower prism surface.

-

Measurement: Close the prism and allow the sample to reach thermal equilibrium (typically 20 °C, controlled by a water bath).

-

Reading: Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Record Value: Read the refractive index value from the instrument's scale.

Workflow Visualization:

Caption: Workflow for Refractive Index Measurement.

Relevance in Drug Development and Research

The physical properties of this compound are not isolated data points; they directly influence its utility and behavior in research and development contexts.

-

Solubility and Partition Coefficient (logP): With low water solubility and a high estimated logP, this compound is lipophilic.[1][5] This is a critical parameter in drug development for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Its preference for fatty environments suggests it may readily cross biological membranes.

-

Purity Assessment: Deviations in boiling point, density, or refractive index from established values are strong indicators of impurities. These simple measurements provide a rapid, first-pass quality assessment before employing more complex techniques like chromatography or spectroscopy.

-

Safety and Handling: The flash point of ~86 °C indicates that the compound is combustible but not highly flammable at room temperature, informing proper storage and handling procedures in the laboratory.[5][7]

Conclusion

This compound is a compound with well-defined physical properties that are crucial for its application in the flavor and fragrance industries and for its potential as a synthon in chemical research. The experimental protocols outlined in this guide represent robust, self-validating methods for verifying these properties, ensuring scientific integrity and reproducibility. For researchers and drug development professionals, a thorough understanding and verification of these fundamental characteristics are the first steps toward successful and reliable scientific outcomes.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734646, this compound. Available at: [Link]

-

The Good Scents Company (n.d.). 2,3-dimethyl benzofuran. Available at: [Link]

-

Carl ROTH (n.d.). This compound. Available at: [Link]

-

Gouda, M. A., et al. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications. Available at: [Link]

-

FooDB (2019). Showing Compound this compound (FDB011186). Available at: [Link]

-

Mishra, P., & Kashaw, S. K. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

Sources

- 1. This compound | C10H10O | CID 2734646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB011186) - FooDB [foodb.ca]

- 3. This compound | 3782-00-1 [chemicalbook.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. 2,3-dimethyl benzofuran, 3782-00-1 [thegoodscentscompany.com]

- 6. parchem.com [parchem.com]

- 7. This compound, 2 g, CAS No. 3782-00-1 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

A Technical Guide to the Biological Versatility of the Benzofuran Scaffold

Abstract: The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of pharmacological activities, positioning them as focal points for intensive drug discovery and development efforts.[1][3][4] This technical guide provides an in-depth exploration of the diverse biological activities of benzofuran compounds, synthesizing current research on their anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. We delve into the underlying mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed experimental protocols and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to catalyze further investigation and accelerate the discovery of novel benzofuran-based therapeutic agents.[1]

The Benzofuran Core: A Foundation for Pharmacological Diversity

The benzofuran framework is a fundamental structural unit in a wide array of biologically active natural products, found in plant families such as Asteraceae, Fabaceae, and Moraceae.[5][6] Notable examples include Moracin D, which exhibits anti-inflammatory and antioxidant activities, and Ailanthoidol, which has shown antitumor potential.[5] The inherent structural versatility of the benzofuran ring system allows for extensive chemical modification, enabling the synthesis of derivatives with fine-tuned therapeutic properties.[7] This has led to the development of clinically significant drugs like Amiodarone, an antiarrhythmic agent, and Bufuralol, a β-adrenoceptor antagonist, underscoring the scaffold's therapeutic relevance.[5][8] The following sections will dissect the key biological activities that make this scaffold a subject of profound interest in modern medicinal chemistry.

Anticancer Activity: Targeting Malignancy Through Multiple Mechanisms

Benzofuran derivatives have emerged as promising candidates for anticancer drug development, demonstrating potent cytotoxic activity against a spectrum of cancer cell lines.[1][8] Their mechanisms of action are diverse and often linked to the specific substitution patterns on the benzofuran core.[1][8]

Mechanisms of Anticancer Action

The anticancer efficacy of benzofurans is attributed to several key cellular and molecular mechanisms:

-

Induction of Apoptosis: Many benzofuran derivatives trigger programmed cell death. For instance, a benzofuran-linked chalcone derivative was shown to induce apoptosis in colon cancer cells by activating both the extrinsic (DR-4-mediated) and intrinsic (BCL-2-mediated) pathways.[9]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Treatment with certain derivatives has led to a significant arrest at the G0/G1 phase in colon cancer cells.[9]

-

Enzyme Inhibition: A critical mechanism is the inhibition of kinases involved in tumor growth and angiogenesis. Notably, novel benzofuran-based chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in cancer progression.[10]

-

Inhibition of Cell Migration and Colony Formation: Benzofurans can suppress the metastatic potential of cancer cells by inhibiting their ability to migrate and form colonies, crucial steps in tumor dissemination.[9]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of benzofuran derivatives is highly dependent on their chemical structure:

-

Hybrid Molecules: Incorporating other pharmacologically active moieties like chalcone, triazole, or piperazine into the benzofuran scaffold often results in synergistic cytotoxic effects.[8]

-

Halogenation: The introduction of halogen atoms, such as fluorine, at specific positions can significantly enhance anticancer activity. For example, adding a fluorine atom at position 4 of a 2-benzofuranyl derivative resulted in a twofold increase in potency.[8]

-

Substitutions at C-2 and C-3: The nature and position of substituents on the furan ring are critical. Various synthetic strategies focus on modifying these positions to optimize interaction with biological targets.[5][8]

Tabulated Anticancer Activity Data

| Compound/Derivative Class | Cancer Cell Line(s) | Key Activity (IC₅₀) | Mechanism of Action | Reference |

| Benzofuran-Chalcone Hybrid (4g) | HCC1806 (Breast) | 5.93 µM | VEGFR-2 Inhibition, Apoptosis Induction | [10] |

| Benzofuran-Chalcone Hybrid (4g) | HeLa (Cervical) | 5.61 µM | VEGFR-2 Inhibition, Apoptosis Induction | [10] |

| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 (Colon) | 1.71 µM | Apoptosis, G0/G1 Cell Cycle Arrest | [9] |

| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HT-29 (Colon) | 7.76 µM | Apoptosis, G0/G1 Cell Cycle Arrest | [9] |

| Bromo-oxadiazolylbenzofuran (14c) | HCT116 (Colon) | 3.27 µM | GSK3β Decrease, Apoptosis | [11] |

| Fluorinated Benzofuran (Compound 1) | HCT116 (Colorectal) | 19.5 µM | Inhibition of Proliferation | [12] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[10] The causality for its selection lies in its reliability and direct correlation between mitochondrial activity (a hallmark of viable cells) and a measurable color change.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzofuran test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Visualization: Apoptosis Signaling Pathway

Caption: Benzofuran-induced apoptosis via extrinsic and intrinsic pathways.[9]

Antimicrobial Activity: A Scaffold to Combat Pathogens

The benzofuran scaffold is a privileged structure in the design of new antimicrobial agents, with derivatives showing activity against a wide range of bacteria and fungi.[2][13]

Spectrum of Activity

-

Antibacterial: Benzofuran derivatives have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Salmonella typhimurium) bacteria.[14][15]

-

Antifungal: Significant activity has been reported against fungal species such as Candida albicans, Aspergillus niger, and Penicillium italicum.[15][16]

Structure-Activity Relationship (SAR) Insights

-

Substitutions at C-2, C-3, and C-6: The positions and types of substituents are crucial for antibacterial efficacy. Compounds with a hydroxyl group at the C-6 position have shown excellent antibacterial activity.[16]

-

Fused Heterocycles: Fusing other heterocyclic rings like pyrazoline, thiazole, or oxadiazole to the benzofuran core can enhance antimicrobial properties.[16]

-

Aza- vs. Oxa-benzofurans: Aza-benzofuran derivatives tend to exhibit better antibacterial activity, whereas oxa-benzofurans may show stronger antifungal activity.[15]

Tabulated Antimicrobial Activity Data

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

| Benzofuran amide (6b) | S. aureus | 6.25 | [14] |

| Benzofuran amide (6b) | E. coli | 6.25 | [14] |

| Benzofuran amide (6b) | C. albicans | 6.25 | [14] |

| Aza-benzofuran (1) | S. typhimurium | 12.5 | [15] |

| Aza-benzofuran (1) | S. aureus | 12.5 | [15] |

| Oxa-benzofuran (6) | P. italicum | 12.5 | [15] |

| Benzofuran ketoxime (38) | S. aureus | 0.039 | [16] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Broth Microdilution method is a standard procedure for determining the MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Its selection is based on its efficiency for testing multiple compounds and concentrations simultaneously.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the target microorganism (e.g., S. aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the benzofuran test compounds in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density (OD) with a plate reader.

Visualization: Workflow for MIC Determination

Caption: Standard workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Benzofuran derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for treating inflammatory diseases.[12][14]

Mechanisms of Anti-inflammatory Action

-

Inhibition of Pro-inflammatory Enzymes: Benzofurans can inhibit key enzymes in the inflammatory pathway, such as Cyclooxygenase (COX-1 and COX-2) and Lipoxygenase (LOX), which are responsible for producing prostaglandins and leukotrienes.[12][17][18]

-

Reduction of Pro-inflammatory Mediators: They effectively reduce the production and secretion of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and prostaglandin E₂ (PGE₂).[12][15]

-

Modulation of Signaling Pathways: The anti-inflammatory effects are often mediated through the inhibition of key signaling pathways like NF-κB and MAPK, which are central regulators of the inflammatory response.[19]

Structure-Activity Relationship (SAR) Insights

-

Fluorine and Bromine Substituents: The presence of fluorine and bromine on the benzofuran scaffold appears to be important for anti-inflammatory effects. Monofluorination, in particular, has been linked to the direct inhibition of COX enzymes.[12]

-

Hybrid Structures: Combining the benzofuran scaffold with other heterocyclic moieties, such as piperazine, can yield potent anti-inflammatory agents that act via the NF-κB and MAPK pathways.[19]

Tabulated Anti-inflammatory Activity Data

| Compound/Derivative | Assay/Model | Activity | Mechanism | Reference |

| Benzofuran amide (6b) | Carrageenan-induced paw edema | 71.10% inhibition at 2h | Not specified | [14] |

| Fluorinated Benzofuran (1) | LPS-stimulated macrophages | IC₅₀ = 9.04 µM (for IL-6) | COX-2/NOS2 inhibition | [12] |

| Aza-benzofuran (4) | LPS-stimulated macrophages | IC₅₀ = 16.5 µM (for NO) | iNOS inhibition | [15] |

| Piperazine/benzofuran (5d) | LPS-stimulated macrophages | IC₅₀ = 52.23 µM (for NO) | NF-κB/MAPK inhibition | [19] |

Experimental Protocol: In Vitro Anti-inflammatory (Albumin Denaturation Inhibition)

This assay is chosen for its simplicity and relevance, as protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[17][20] The ability of a compound to prevent heat-induced denaturation of protein (like egg albumin) is a direct indicator of its potential anti-inflammatory activity.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the benzofuran test compound.

-

Control Preparation: Prepare a control solution containing the same components but with 2 mL of distilled water instead of the test compound.

-

Incubation: Incubate all mixtures at 37°C for 15 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

-

Cooling and Measurement: After cooling, measure the absorbance (turbidity) of the mixtures at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 A reference drug like Diclofenac sodium is typically used for comparison.[18]

Visualization: NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB pathway by benzofuran derivatives.[19]

Antioxidant Activity: Combating Oxidative Stress

Many benzofuran derivatives exhibit potent antioxidant properties, which are integral to their therapeutic effects, including neuroprotection and anti-inflammatory action.[3][21][22]

Mechanisms of Antioxidant Action

-

Radical Scavenging: Benzofurans can directly scavenge harmful free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical and reactive oxygen species (ROS).[21][23] This activity is often attributed to the hydrogen-donating ability of hydroxyl groups on the aromatic ring.

-

Inhibition of Lipid Peroxidation: They can prevent oxidative damage to cellular membranes by inhibiting lipid peroxidation.[21]

-

Mechanism Pathways: The antioxidant activity can proceed through mechanisms like Hydrogen Atom Transfer (HAT) or Sequential Proton Loss–Electron Transfer (SPL–ET), depending on the solvent and molecular structure.[24][25]

Structure-Activity Relationship (SAR) Insights

-

Hydroxyl Groups: The number and position of hydroxyl groups on the arylidene moiety are directly related to antioxidant activity.[26]

-

Chroman vs. Benzofuran Skeleton: It has been reported that transforming a chroman skeleton (found in Vitamin E) to a benzofuran skeleton can increase antioxidant activity.[22]

Tabulated Antioxidant Activity Data

| Compound/Derivative | Assay | Activity | Reference |

| Dehydro-δ-viniferin derivative (3) | DFT Study (HOO˙ scavenging) | ΔG# = 4.7 kcal mol⁻¹ | [25] |

| Benzofuran-2-carboxamide (1j) | DPPH Scavenging | Moderate Activity | [21][23] |

| Benzofuran-2-carboxamide (1j) | Lipid Peroxidation Inhibition | Appreciable Activity | [21][23] |

| Benzofuran hydrazone (11) | DPPH, FRAP, ORAC | High Activity | [26] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a widely used, rapid, and simple method for screening the radical scavenging activity of compounds.[22][27] The choice is justified by the stability of the DPPH radical and the clear colorimetric endpoint, where the deep violet color of DPPH is reduced to a pale yellow in the presence of an antioxidant.

Step-by-Step Methodology:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol. Keep the solution in the dark to prevent degradation.

-

Sample Preparation: Prepare various concentrations of the benzofuran test compounds in methanol.

-

Reaction: In a 96-well plate or cuvettes, mix a volume of the test sample with a volume of the DPPH solution (e.g., 100 µL of sample + 100 µL of DPPH).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. A control is prepared using methanol instead of the sample solution.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100 The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve. Ascorbic acid is often used as a standard.[22]

Visualization: DPPH Assay Workflow

Caption: Workflow and principle of the DPPH radical scavenging assay.[1]

Neuroprotective Effects: A Hope for Neurodegenerative Diseases

Benzofuran derivatives have shown considerable promise as neuroprotective agents, potentially offering new therapeutic avenues for diseases like Alzheimer's.[7][28][29]

Mechanisms of Neuroprotective Action

-

Anti-Excitotoxicity: Excitotoxicity, primarily mediated by over-activation of NMDA receptors, is a key driver of neuronal death. Certain benzofuran derivatives provide significant protection against NMDA-induced excitotoxic damage.[21][28]

-

Antioxidant and ROS Scavenging: Their ability to scavenge reactive oxygen species (ROS) is crucial, as oxidative stress is a major contributor to neurodegeneration.[21][28][30]

-

Anti-Amyloid Aggregation: Some benzofurans have been found to inhibit the aggregation of amyloid-β peptide, a hallmark of Alzheimer's disease.[22][29]

Structure-Activity Relationship (SAR) Insights

-

Substitutions at R2 and R3: In a series of benzofuran-2-carboxamides, a methyl (-CH₃) substitution at the R2 position and a hydroxyl (-OH) group at the R3 position were found to be important for potent anti-excitotoxic and antioxidant activities.[21][28]

-

Hybrid Molecules: A hybrid molecule featuring a benzofuran core and an organoselenium group demonstrated the ability to attenuate oxidative stress and neuroinflammation in an Alzheimer's disease model.[30]

Tabulated Neuroprotective Activity Data

| Compound/Derivative | Assay/Model | Key Finding | Reference |

| Benzofuran-2-carboxamide (1f) | NMDA-induced excitotoxicity | Potent neuroprotection, comparable to Memantine | [21][28] |

| Benzofuran-2-carboxamide (1j) | NMDA-induced excitotoxicity | Marked anti-excitotoxic effects | [21][28] |

| Fomannoxin (Natural Benzofuran) | Amyloid-β peptide model | Outstanding neuroprotective properties | [29] |

| TFSeB (Benzofuran-Selenium Hybrid) | Alzheimer's mouse model | Attenuated oxidative stress and neuroinflammation | [30] |

Experimental Protocol: Assessing Neuroprotection Against NMDA-Induced Excitotoxicity

This protocol is selected because it directly models a key pathological process in several neurological disorders. It provides a robust and quantifiable method to screen for compounds that can protect neurons from glutamate-induced cell death.

Step-by-Step Methodology:

-

Primary Neuronal Culture: Isolate and culture primary cortical neurons from rat embryos in appropriate culture plates. Allow neurons to mature for 7-10 days in vitro.

-

Compound Pre-treatment: Treat the mature neuronal cultures with various concentrations of the benzofuran test compounds for a period of 1-2 hours before inducing excitotoxicity.

-

NMDA Treatment: Induce excitotoxicity by exposing the neurons to a high concentration of N-methyl-D-aspartate (NMDA) (e.g., 200-300 µM) for a short duration (e.g., 20-30 minutes) in a magnesium-free buffer.

-

Wash and Recovery: After NMDA exposure, wash the cells and return them to their original conditioned medium.

-

Incubation: Incubate the cells for 24 hours to allow for the progression of cell death.

-

Viability Assessment: Assess neuronal viability using a suitable assay, such as the MTT assay (as described in section 2.4) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which indicates cell membrane damage.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the test compounds relative to the NMDA-only treated control.

Visualization: Mechanism of Excitotoxicity and Neuroprotection

Caption: Benzofuran derivatives offer neuroprotection by blocking NMDA receptors and scavenging ROS.[21][28]

Conclusion and Future Perspectives

The diverse biological activities of novel benzofuran derivatives underscore their immense potential as a versatile scaffold for the development of new therapeutic agents.[1] The research synthesized in this guide demonstrates that through targeted chemical modifications, benzofuran compounds can be optimized for potent anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. The elucidation of structure-activity relationships provides a rational basis for the design of next-generation drug candidates with improved efficacy and selectivity.

Future research should focus on several key areas:

-

In Vivo Studies: While many derivatives show promising in vitro activity, rigorous in vivo animal studies are essential to validate their therapeutic potential, pharmacokinetics, and safety profiles.

-

Mechanism of Action: Deeper investigation into the specific molecular targets and signaling pathways is needed to fully understand how these compounds exert their effects.

-

Combinatorial Chemistry and Hybridization: The creation of novel hybrid molecules that combine the benzofuran scaffold with other known pharmacophores remains a highly promising strategy for developing multi-target drugs, particularly for complex diseases like cancer and neurodegeneration.[8]

-

Clinical Trials: Ultimately, the translation of the most promising preclinical candidates into clinical trials will be the true measure of their impact on human health.

The benzofuran scaffold, with its proven track record and ongoing exploration, will undoubtedly continue to be a significant source of innovative medicines for the foreseeable future.

References

-

Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Yakhak Hoeji. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2018). Der Pharma Chemica. [Link]

-

Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2024). Journal of Pharmaceutical Research. [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). SCIREA Journal of Chemistry. [Link]

-

Analytical Methods Used in Determining Antioxidant Activity: A Review. (2022). Antioxidants. [Link]

-

Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Yakhak Hoeji. [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2024). Journal of Drug Delivery and Therapeutics. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]

-

Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (2024). ACS Chemical Neuroscience. [Link]

-

Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. (2015). Yakhak Hoeji. [Link]

-

Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (2019). Frontiers in Chemistry. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Semantic Scholar. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

-

New Benzofuran Derivatives as an Antioxidant Agent. (2011). Indian Journal of Pharmaceutical Sciences. [Link]

-

Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. (2024). Applied Sciences. [Link]

-

Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. (2005). Journal of Agricultural and Food Chemistry. [Link]

-

Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (2024). Scientific Reports. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

-

Benzofuran – Knowledge and References. (2022). Taylor & Francis Online. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Pharmaceuticals. [Link]

-

Benzofuran: an emerging scaffold for antimicrobial agents. (2018). RSC Advances. [Link]

-

Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. (2018). European Journal of Medicinal Chemistry. [Link]

-

Synthesis and study the analgesic and anti-inflammatory effects of rigid benzofurane 3, 4 dihydroxy chalcon (DHC) in mice. (2014). Avicenna Journal of Phytomedicine. [Link]

-

Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. (2018). ResearchGate. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances. [Link]

-

Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. (2024). ResearchGate. [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2024). ResearchGate. [Link]

-

Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (2022). Molecules. [Link]

-

Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2013). International Journal of Pharmacy and Biological Sciences. [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). Future Journal of Pharmaceutical Sciences. [Link]

-

IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). International Journal of Creative Research Thoughts. [Link]

-

A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. (2015). International Journal of Basic & Clinical Pharmacology. [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). International Journal of Molecular Sciences. [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2024). Molecules. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2024). ResearchGate. [Link]

-

Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (2024). RSC Medicinal Chemistry. [Link]

-

Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. (2021). RSC Advances. [Link]

-

Antioxidant activity of the synthesized benzofuran compounds. (2018). ResearchGate. [Link]

-

Structures of some natural benzofuran derivatives with anticancer activities. (2023). ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. ijpbs.com [ijpbs.com]

- 14. jopcr.com [jopcr.com]

- 15. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijcrt.org [ijcrt.org]

- 21. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]

- 22. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Aroma of 2,3-Dimethylbenzofuran: A Technical Guide for Fragrance Professionals

An in-depth exploration of the synthesis, analytical characterization, olfactory properties, and safety considerations of 2,3-dimethylbenzofuran, a fragrance ingredient with a unique chemical and smoky profile.

Introduction